3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione
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Overview
Description
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione is an organic compound with a complex structure that includes multiple aromatic rings and a cyclopentane ring
Preparation Methods
The synthesis of 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl groups: This step involves Friedel-Crafts alkylation reactions to attach phenyl groups to the cyclopentane ring.
Formation of the trione structure: This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trione structure to diols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione include:
2,2’-Diphenyl-3,3’-Diindolylmethane: Known for its anticancer properties.
3,3’-Diindolylmethane: Exhibits antibacterial activity.
Indole derivatives: Possess various biological activities such as antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not seen with other similar compounds.
Properties
CAS No. |
92835-12-6 |
---|---|
Molecular Formula |
C25H18O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(2,2-diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione |
InChI |
InChI=1S/C25H18O3/c26-23-21(24(27)25(28)22(23)19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,20,22H |
InChI Key |
SJWATTDQBZWWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(=CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C2=O |
Origin of Product |
United States |
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